molecular formula C25H25FN4 B2530263 3-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-4-yl)methyl}-2-methyl-1H-indole CAS No. 622796-76-3

3-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-4-yl)methyl}-2-methyl-1H-indole

Cat. No.: B2530263
CAS No.: 622796-76-3
M. Wt: 400.501
InChI Key: DWLQQSQXUARJQP-UHFFFAOYSA-N
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Description

3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Coupling with Pyridine: The next step involves the coupling of the piperazine derivative with a pyridine moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Indole Formation: The final step involves the formation of the indole ring. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)piperazine
  • 2-methyl-1H-indole
  • Pyridin-4-ylmethyl derivatives

Uniqueness

3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4/c1-18-24(22-4-2-3-5-23(22)28-18)25(19-10-12-27-13-11-19)30-16-14-29(15-17-30)21-8-6-20(26)7-9-21/h2-13,25,28H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLQQSQXUARJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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